molecular formula C6H13O10P B1212626 L-Guluronic acid 6-phosphate

L-Guluronic acid 6-phosphate

Cat. No. B1212626
M. Wt: 276.14 g/mol
InChI Key: BIRSGZKFKXLSJQ-QTBDOELSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-gulonic acid 6-phosphate is a gulonic acid derivative that is L-gulonic acid carrying a phosphate group at position 6.

Scientific Research Applications

Immunomodulatory Properties

L-Guluronic acid, specifically α-l-guluronic acid (referred to as G2013), has been studied for its immunomodulatory properties. In vitro and in vivo studies have shown that G2013 can modify gene expressions in the TLR4 signaling pathway and other related molecules. This includes significant effects on SHIP1, SOCS1, TLR4, MyD88, and NF-κB molecules, suggesting a potential role in reducing inflammatory reactions (Mortazavi‐Jahromi et al., 2018).

Potential in Multiple Sclerosis Treatment

Another application of G2013 has been explored in the context of multiple sclerosis (MS). Studies have indicated that G2013 can significantly decrease the gene expression of TLR2, TLR4, and TNF-α in PBMCs of MS patients. This suggests a potential therapeutic role for α-L-guluronic acid in modifying the pathological process in MS (Noorbakhsh et al., 2019).

Role in Synthesis of Biomaterials

L-Guluronic acid has also been explored in the synthesis of advanced biomaterials. For instance, its role in the synthesis of calcium phosphate, a substance widely used in medicine and dentistry, has been studied. The poly-ionic nature of alginate, a polymer consisting of D-mannuronic and L-guluronic acids, influences the phase composition of calcium phosphate obtained through precipitation methods (Lima et al., 2006).

Safety and Toxicological Studies

Safety and toxicological evaluations of α-l-guluronic acid have been conducted to ascertain its safety in medical applications. Studies involving animal models have demonstrated high safety levels when administered orally, indicating a promising safety profile for future clinical applications (Nazeri et al., 2017).

Clinical Trials in Rheumatoid Arthritis

Clinical trials have been conducted to assess the efficacy and safety of guluronic acid in patients with rheumatoid arthritis. These trials have shown significant improvements in patients treated with guluronic acid compared to conventional treatments, highlighting its potential as an effective therapeutic agent in managing rheumatoid arthritis (Azarian et al., 2019).

properties

Product Name

L-Guluronic acid 6-phosphate

Molecular Formula

C6H13O10P

Molecular Weight

276.14 g/mol

IUPAC Name

(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,4-,5-/m0/s1

InChI Key

BIRSGZKFKXLSJQ-QTBDOELSSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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